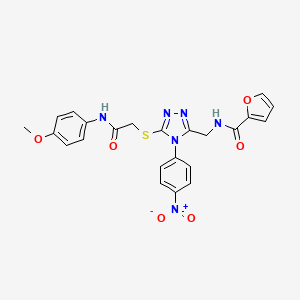
N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C23H20N6O6S and its molecular weight is 508.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Structural Overview
The compound features several key structural components:
- Triazole Ring : Known for its role in various biological activities, including antifungal and anticancer properties.
- Methoxyphenyl Group : This substituent may enhance lipophilicity and facilitate interactions with biological targets.
- Furan-2-Carboxamide Moiety : Contributes to the compound's solubility and potential bioactivity.
Antifungal Activity
Preliminary studies indicate that this compound exhibits significant antifungal properties. It has shown efficacy against various fungal strains, which can be attributed to the triazole ring's ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that compounds with similar structures often demonstrate cytotoxic effects against different cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for related triazole derivatives, suggesting that the presence of the triazole ring is crucial for enhancing anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for elucidating how structural modifications influence biological activity. Key findings include:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(5-(3,5-Dichloropyridin-4-yl)sulfanyl-N-(4-morpholinophenyl)-4-nitrothiophene-2-carboxamide | Nitro group; thiophene ring | Anticancer |
| 5-Methylthiazole Derivatives | Thiazole ring; various substituents | Antimicrobial |
| 1-Amino-Triazole Compounds | Triazole ring; amino substituents | Antiviral |
The presence of electron-donating groups (like methoxy or methyl) at specific positions on the phenyl rings appears to enhance the compound's activity against cancer cells .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of similar compounds on A431 human epidermoid carcinoma cells. The results indicated that modifications in the phenyl ring significantly affected cell viability, with some compounds exhibiting IC50 values lower than that of standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Molecular dynamics simulations revealed that this compound interacts predominantly through hydrophobic contacts with target proteins involved in cancer progression. This interaction pattern supports its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O6S/c1-34-18-10-4-15(5-11-18)25-21(30)14-36-23-27-26-20(13-24-22(31)19-3-2-12-35-19)28(23)16-6-8-17(9-7-16)29(32)33/h2-12H,13-14H2,1H3,(H,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVGJFUPCVOHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














